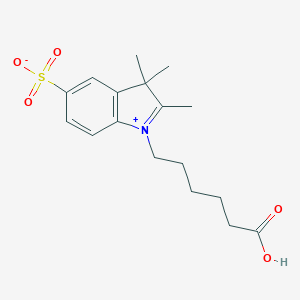
2,6-Bis(benzyloxy)-3-bromopyridine
Descripción general
Descripción
“2,6-Bis(benzyloxy)-3-bromopyridine” is a chemical compound with the molecular formula C19H17NO2 . It is a derivative of pyridine, which is a basic heterocyclic organic compound. Pyridine derivatives are known for their wide range of biological properties .
Synthesis Analysis
While specific synthesis methods for “2,6-Bis(benzyloxy)-3-bromopyridine” were not found, it’s worth noting that pinacol boronic esters are highly valuable building blocks in organic synthesis . Protodeboronation of these esters is a significant process in the synthesis of various compounds .
Molecular Structure Analysis
The molecular structure of “2,6-Bis(benzyloxy)-3-bromopyridine” consists of a pyridine ring substituted with benzyloxy groups at the 2 and 6 positions . The exact molecular weight of this compound is 291.125916 Da .
Physical And Chemical Properties Analysis
The physical and chemical properties of “2,6-Bis(benzyloxy)-3-bromopyridine” include a molecular weight of 291.344 Da and a monoisotopic mass of 291.125916 Da . The compound is solid at room temperature .
Aplicaciones Científicas De Investigación
Synthesis of Pyridine Derivatives:
- The preparation of pyridine derivatives using bromopyridines, including 2,6-bis(benzyloxy)-3-bromopyridine, involves the Grignard reaction. This process yields various pyridylmagnesium bromide compounds, which are key intermediates in organic synthesis (Proost & Wibaut, 1940).
Photoinduced Energy Transfer:
- Research on rod-like dinuclear Ru(II) polypyridine compounds, which include derivatives of 2,6-bis(benzyloxy)-3-bromopyridine, demonstrates their significant absorption spectra, redox behavior, and photophysical properties. These compounds are used in studying photoinduced energy transfer (Santoni et al., 2009).
Amination and Cross-Coupling Reactions:
- The compound plays a role in the synthesis of 2-aminopyridines, which are crucial in the formation of bioactive natural products and organic materials. Reactions involving 2,6-bis(benzyloxy)-3-bromopyridine lead to the selective production of 6-bromopyridine-2-amines, valuable for subsequent C-C cross-coupling reactions (Bolliger, Oberholzer, & Frech, 2011).
Synthesis of Chelate Intermediates:
- In the field of fluorescence immunoassay, 2,6-bis(benzyloxy)-3-bromopyridine derivatives are synthesized for use as bifunctional chelate intermediates. This application is important in developing time-resolved fluorescence immunoassay techniques (Wen-long, 2008).
Metal Complex Formation:
- Studies also include the formation of metal complexes, such as (μ-Oxo)bis(μ-acetato)diiron(III) complexes with dinucleating hexapyridine ligands derived from 2,6-bis(benzyloxy)-3-bromopyridine. These complexes are characterized for their infrared, UV/vis, mass, and Mossbauer spectroscopies, providing insights into their structural and electronic properties (Kodera et al., 1996).
Antiprotozoal Activity:
- Novel bis-benzamidino imidazo[1,2-a]pyridines, synthesized using 2,6-bis(benzyloxy)-3-bromopyridine, have been studied for their antiprotozoal activity. These compounds show promise in inhibiting protozoan parasites, contributing to the field of medicinal chemistry (Ismail et al., 2008).
Polyimide Synthesis:
- Research into novel polyimides derived from 2,6-bis(benzyloxy)-3-bromopyridine explores the synthesis of a new class of aromatic diamine monomers. These monomers are used to prepare polyimides, which are important materials in various industrial applications (Zhang et al., 2005).
Extraction of Lanthanides and Actinides:
- The compound is involved in the development of hydrophobic tridentate ligands for the selective extraction of americium(III) from europium(III), contributing to the field of nuclear waste management and recycling (Drew et al., 2004).
Direcciones Futuras
Propiedades
IUPAC Name |
3-bromo-2,6-bis(phenylmethoxy)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16BrNO2/c20-17-11-12-18(22-13-15-7-3-1-4-8-15)21-19(17)23-14-16-9-5-2-6-10-16/h1-12H,13-14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHPOOUUMRGOCIR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=NC(=C(C=C2)Br)OCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10618418 | |
| Record name | 2,6-Bis(benzyloxy)-3-bromopyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10618418 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
370.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Bis(benzyloxy)-3-bromopyridine | |
CAS RN |
16727-47-2 | |
| Record name | 3-Bromo-2,6-bis(phenylmethoxy)pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16727-47-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,6-Bis(benzyloxy)-3-bromopyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10618418 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,6-Bis(benzyloxy)-3-bromopyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![Ethyl 2-(imidazo[1,2-a]pyridin-3-yl)acetate](/img/structure/B174093.png)







